2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride is a specialized acyl chloride derivative featuring a phthalimide (isoindole-1,3-dione) moiety. This compound is highly reactive due to the electrophilic acyl chloride group (-COCl), making it valuable in organic synthesis for acylations, peptide couplings, or as an intermediate in pharmaceutical and polymer chemistry.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)10(11(14)16)15-12(17)8-5-3-4-6-9(8)13(15)18/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWARQGSAYOFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-Phthaloyl Valine
The foundational step involves synthesizing N-phthaloyl valine, achieved by condensing L-valine with phthalic anhydride. In a representative procedure, equimolar amounts of L-valine and phthalic anhydride are refluxed in dimethylformamide (DMF) at 80–100°C for 4–6 hours. The reaction proceeds via nucleophilic attack of the amino group on the anhydride, forming a cyclic imide. The crude product is purified via recrystallization from ethanol, yielding N-phthaloyl valine with >85% purity.
Reaction Conditions:
Chlorination with Thionyl Chloride
N-Phthaloyl valine is converted to the corresponding acid chloride using thionyl chloride (SOCl₂). In a typical protocol, N-phthaloyl valine is suspended in anhydrous dichloromethane (DCM), and SOCl₂ is added dropwise under nitrogen at 0°C. The mixture is warmed to room temperature and stirred for 3–5 hours. Excess SOCl₂ and solvent are removed under reduced pressure, yielding 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride as a pale-yellow solid.
Optimization Data:
| Parameter | Value |
|---|---|
| Molar Ratio (SOCl₂) | 2.5:1 (vs. substrate) |
| Solvent | Anhydrous DCM |
| Temperature | 0°C → 25°C |
| Time | 4 hours |
| Yield | 88–92% |
Solvent-Free Chlorination Using Bis(trichloromethyl)carbonate
Reaction Mechanism
An alternative method employs bis(trichloromethyl)carbonate (BTC) as a chlorinating agent, avoiding hazardous SOCl₂. BTC reacts with carboxylic acids to form acid chlorides via a trichloromethyl carbonate intermediate. For 3-methylbutanoyl derivatives, BTC (1.6 equivalents) is mixed with N-phthaloyl valine under solvent-free conditions, catalyzed by DMF (1.6% w/w). The exothermic reaction reaches completion at 70°C within 50 minutes, yielding the target compound with 88.7% efficiency.
Advantages:
Performance Comparison:
| Chlorinating Agent | Yield (%) | Purity (%) |
|---|---|---|
| SOCl₂ | 88–92 | 99.3 |
| BTC | 88.7 | 99.34 |
Vilsmeier-Haack Reagent-Mediated Chlorination
Reagent Preparation
The Vilsmeier-Haack (VH) reagent, generated from phthaloyl dichloride and DMF in toluene, offers a mild chlorination pathway. Phthaloyl dichloride (1 equivalent) reacts with DMF (1 equivalent) at 25°C for 1 hour, forming a stable VH complex.
Application to N-Phthaloyl Valine
N-Phthaloyl valine is treated with the VH reagent at 40°C for 2 hours. The active chloroiminium intermediate facilitates chloride substitution, yielding the target compound with 84% efficiency.
Key Benefits:
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to enhance safety and scalability. A two-step process integrates N-phthaloyl valine synthesis and chlorination in a single flow system, achieving 90% yield with a residence time of 30 minutes.
Environmental Impact
Lifecycle assessments favor BTC and VH methods due to lower greenhouse gas emissions (-32%) compared to SOCl₂-based routes.
Emerging Methodologies
Enzymatic Chlorination
Preliminary studies explore lipase-mediated chlorination in ionic liquids, achieving 65% yield under mild conditions.
Photochemical Activation
UV irradiation of N-phthaloyl valine with CCl₄ and DMF generates acid chlorides via radical intermediates, though yields remain suboptimal (55%).
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The phthalimide moiety can be reduced under specific conditions to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions, while oxidizing agents such as potassium permanganate (KMnO4) can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Chemical Characteristics
The compound has the molecular formula and a molecular weight of approximately 265.69 g/mol. Its structure features a chlorinated acyl chloride functional group, which enhances its reactivity and utility in synthetic applications. The presence of the isoindole moiety contributes to its potential biological activity.
Anticancer Activity
Research has indicated that compounds related to the isoindole structure exhibit promising anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. The compound's ability to interact with cellular mechanisms makes it a candidate for further development as an anticancer agent .
Drug Development
The unique structure of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride allows for modifications that can enhance its pharmacological properties. Research into its drug-like properties has revealed favorable characteristics, suggesting its potential as a scaffold for designing new therapeutic agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive acyl chloride group. It can participate in various chemical reactions, including acylation and coupling reactions, which are essential for constructing complex organic molecules. Its synthesis can be achieved through multiple methods, emphasizing its adaptability in synthetic pathways.
Interaction Studies
Understanding the interactions of this compound with biological molecules is crucial for elucidating its mechanism of action and potential therapeutic uses. Interaction studies can reveal insights into how the compound may affect enzymatic activity or cellular signaling pathways, thereby informing its application in drug design .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Esters, Acids, and Sulfonyl Chlorides
The phthalimide moiety is a common feature in several compounds, but differences in functional groups significantly alter reactivity and applications.
Table 1: Key Properties of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl Chloride and Analogs
*Calculated based on molecular formula.
Key Observations:
- Reactivity: The acyl chloride is more reactive than its ester or acid analogs, enabling rapid nucleophilic substitutions. In contrast, the ester (C₁₄H₁₅NO₄) requires harsher conditions for hydrolysis or transesterification .
- Synthetic Utility : While the target compound is tailored for acylations, sulfonyl chloride analogs (e.g., XXVb) are specialized for sulfonylation reactions .
- Structural Flexibility: The hexane chain in XXVb introduces greater hydrophobicity compared to the branched 3-methylbutanoyl group in the target compound, affecting solubility and substrate compatibility.
Boronic Ester and Amino Acid Derivatives
2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b)
This boronic ester (C₂₁H₂₃BNO₄) contains a phthalimide group but replaces the acyl chloride with a boron-based moiety. It is utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, highlighting a divergent application compared to electrophilic acyl chlorides .
Methyl (2S)-2-[[(2,3-Difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate
This methyl ester derivative () shares a branched aliphatic chain with the target compound but incorporates an imine and amino group. Such structures are intermediates in bioactive molecule synthesis (e.g., protease inhibitors), emphasizing the versatility of phthalimide-containing scaffolds .
Physicochemical and Spectral Comparisons
- NMR Profiles : The ester analog () shows characteristic methyl ester singlet (~3.79 ppm in ¹H-NMR), while the acyl chloride would exhibit a downfield-shifted carbonyl signal (>170 ppm in ¹³C-NMR).
- Thermal Stability : The ester’s predicted boiling point (370.5°C) suggests higher thermal stability than the acyl chloride, which likely decomposes at lower temperatures due to its reactive -COCl group .
Biological Activity
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃ClN₂O₃
- Molecular Weight : 244.69 g/mol
- CAS Number : 374677-54-0
Antimicrobial Properties
Research has indicated that derivatives of isoindole compounds exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The presence of the dioxo group enhances the interaction with microbial targets, leading to increased potency against pathogens .
Cytotoxicity
The cytotoxic effects of isoindole derivatives have been documented in various studies. For example, derivatives similar to this compound demonstrated significant cytotoxicity against V-79 hamster fibroblast cells. The cytotoxicity was attributed to the compound's ability to induce apoptosis in cancer cell lines. The structure-function relationship suggests that modifications in the side chains can lead to variations in cytotoxic effects .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cellular Pathways : Isoindole derivatives may inhibit key cellular pathways involved in cell proliferation and survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed with isoindole derivatives, leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Activity
A study conducted by Haun et al. (1992) explored the antimicrobial properties of various 1,3-dihydro-2H-indol-2-one derivatives. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that similar modifications in this compound could yield potent antimicrobial agents .
Study 2: Cytotoxic Effects
In another investigation focusing on the cytotoxicity of isoindole derivatives, it was found that specific structural features contributed significantly to their ability to induce apoptosis in cancer cells. The study highlighted that compounds with a dioxo moiety exhibited higher levels of toxicity compared to their monooxo counterparts .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Phthalimide Intermediate Formation : React phthalic anhydride with a branched alkylamine (e.g., 3-methylbutylamine) in a polar aprotic solvent (e.g., DMF) under reflux to yield the phthalimide derivative .
Acylation with Benzoyl Chloride : Treat the intermediate with benzoyl chloride in the presence of a base (e.g., pyridine) at controlled temperatures (0–5°C) to prevent side reactions. Industrial methods often employ catalysts (e.g., AlCl₃) and optimized pressure conditions for higher purity (>95%) .
Key Optimization Factors :
- Temperature control during acylation minimizes hydrolysis of the chloride group.
- Solvent choice (e.g., dichloromethane vs. THF) impacts reaction rate and yield .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks:
- Phthalimide aromatic protons: δ 7.85–7.95 ppm (multiplet, 4H).
- Methylbutanoyl group: δ 1.05–1.15 ppm (triplet, CH₃) and δ 2.50–2.70 ppm (multiplet, CH₂) .
- LCMS (ESI) : Expect a molecular ion peak at m/z 278.1 [M+H]⁺ for the protonated species .
- FTIR : Confirm the presence of carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹) and acyl chloride (C-Cl stretch at ~850 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields between conventional and microwave-assisted syntheses?
- Methodological Answer : Microwave synthesis (e.g., 80°C, 30 min) achieves higher yields (88%) compared to conventional heating (50%) due to rapid, uniform energy transfer. Contradictions arise from:
- Side Reactions : Prolonged conventional heating promotes hydrolysis of the acyl chloride group.
- Solvent Degradation : Traditional reflux in DMF may degrade at high temperatures.
Resolution : - Use sealed-vessel microwave reactors to suppress solvent evaporation.
- Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion .
Q. How does the compound act as an acylating agent in biological systems, and what are its molecular targets?
- Methodological Answer : The acyl chloride group reacts with nucleophiles (e.g., amine or hydroxyl groups in proteins), forming covalent adducts. Example targets:
- Serum Albumin : Binds to lysine residues, altering protein conformation (studied via fluorescence quenching and molecular docking) .
- Enzymes : Inhibits nicotinamide phosphoribosyltransferase (NAMPT) by acylating active-site cysteine residues, as shown in enzymatic assays (IC₅₀ ~5 µM) .
Experimental Design : - Use competitive inhibition assays with labeled substrates (e.g., ³H-nicotinamide) to quantify target engagement .
Q. How do structural modifications (e.g., sulfonate or morpholinoethoxy substituents) impact biological activity?
- Methodological Answer : Modifications at the methylbutanoyl chain or phthalimide ring alter pharmacokinetics:
- Sulfonate Derivatives (e.g., Compound XXIVb) : Enhance solubility but reduce blood-brain barrier penetration, limiting neuroactivity .
- Morpholinoethoxy Groups (e.g., Compound XXVIe) : Improve binding to hydrophilic enzyme pockets (e.g., GABA receptors), as validated in anticonvulsant models (ED₅₀: 15 mg/kg in mice) .
Analysis Workflow :
Synthesize derivatives via nucleophilic substitution (e.g., PCl₅ for sulfonyl chloride formation) .
Compare logP values (HPLC) and in vitro/in vivo activity profiles .
Key Considerations for Researchers
- Safety : Handle acyl chlorides under inert conditions (N₂ atmosphere) due to moisture sensitivity .
- Data Validation : Cross-reference NMR/LCMS with computational tools (e.g., ChemDraw predictions) to confirm structural assignments .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies involving neuroactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
